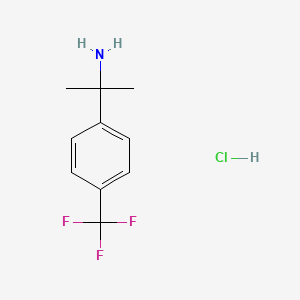

2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride

Description

2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (CAS 15996-89-1) is a tertiary amine derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. Its molecular formula is C₁₀H₁₃ClF₃N, with a molecular weight of 239.67 g/mol . The compound is characterized by a propan-2-amine backbone, where the central carbon is bonded to two methyl groups and the 4-(trifluoromethyl)phenyl substituent. This structure enhances lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery.

The compound is classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation), necessitating careful handling . It is commonly utilized as a building block in synthesizing complex molecules, such as kinase inhibitors or receptor modulators, due to its robust aromatic and amine functionalities .

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXGECQGZOBRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride typically involves the introduction of the trifluoromethyl group through a series of chemical reactions. One common method is the reaction of 4-(Trifluoromethyl)benzaldehyde with nitroethane, followed by reduction to form the corresponding amine. This amine is then reacted with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathwaysThe process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce different amine derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable intermediate in organic synthesis.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Reaction Medium | Acts as a solvent or reagent in various chemical reactions. |

Biology

Biologically, this compound is studied for its potential effects on neurotransmitter systems. Compounds with similar structures have been shown to influence the release of neurotransmitters such as dopamine and norepinephrine, which are critical in treating mood disorders.

| Biological Activity | Potential Effects |

|---|---|

| Neurotransmitter Modulation | May enhance dopamine release, impacting mood and cognition. |

| Stimulant Properties | Investigated for use in conditions like ADHD and depression. |

Pharmaceutical Sciences

In pharmaceutical research, 2-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride is being evaluated for its therapeutic potential. Its unique molecular structure allows for modifications that can lead to new drug candidates.

| Drug Development | Insights |

|---|---|

| Targeted Therapies | Potential use in developing drugs targeting specific neurotransmitter pathways. |

| Precursor Compound | Investigated as a precursor in synthesizing other therapeutic agents. |

Case Studies and Research Findings

- Neurotransmitter Research : A study published in MDPI explored the effects of trifluoromethyl-substituted compounds on neurotransmitter release, highlighting their potential as novel treatments for anxiety and depression disorders .

- Pharmaceutical Applications : Research indicates that compounds similar to 2-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride have been incorporated into drug formulations aimed at treating obesity and metabolic disorders .

- Synthesis Optimization : A recent patent described an optimized synthesis method for producing crystalline forms of related compounds, enhancing their solubility and bioavailability .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .

Comparison with Similar Compounds

2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride

- CAS: Not explicitly listed (Ref: 3D-PHC90032)

- Molecular Formula : C₁₀H₁₃ClF₃N

- Molecular Weight : 239.67 g/mol

- Key Differences: The trifluoromethyl group is at the meta position instead of para.

2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride

- CAS : 1306604-78-3

- Molecular Formula : C₉H₁₁Cl₂FN

- Molecular Weight : 224.1 g/mol

- Key Differences : Substitution with chloro (ortho) and fluoro (para) groups instead of trifluoromethyl. Halogens modulate electron-withdrawing effects and may enhance halogen bonding in receptor interactions .

Functional Group Variants

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride

N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine

- CAS : 1368963-87-4

- Molecular Formula : C₁₁H₁₅F₃N

- Molecular Weight : 218.24 g/mol

Data Table: Comparative Analysis

Research Findings and Implications

- Halogen vs. CF₃ : Chloro/fluoro substituents offer distinct electronic profiles, with chlorine providing greater polarizability for halogen bonding .

- Backbone Modifications : Cyclopropane rings and N-methylation alter conformational flexibility and pharmacokinetic properties, influencing drug candidate optimization .

Biological Activity

2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride, also known as a trifluoromethyl-substituted amine, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure, characterized by the presence of a trifluoromethyl group, suggests unique interactions with biological targets that may lead to therapeutic applications.

- Molecular Formula : C10H12F3N

- Molecular Weight : 201.21 g/mol

- CAS Number : 22337579

The biological activity of 2-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride is hypothesized to involve its interaction with various molecular targets. The trifluoromethyl group may enhance the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with specific receptors or enzymes.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show promise against various bacterial strains. For instance, derivatives containing trifluoromethyl groups have demonstrated enhanced antibacterial properties compared to their non-substituted counterparts .

- Anticancer Potential : Compounds featuring trifluoromethyl substitutions have been linked to anticancer activities. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

- Neuroprotective Effects : Some research highlights the potential neuroprotective effects of trifluoromethyl-substituted amines, suggesting they may play a role in mitigating neurodegenerative diseases .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various compounds found that those with trifluoromethyl substitutions exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, showing comparable effectiveness to standard antibiotics like ceftriaxone .

Anticancer Studies

In a detailed investigation of anticancer properties, derivatives of 2-(4-(trifluoromethyl)phenyl)propan-2-amine hydrochloride were tested against multiple cancer cell lines. IC50 values ranged from 3 to 14 µM, indicating potent activity against pancreatic and breast cancer cells. Notably, the compound's mechanism was linked to the inhibition of angiogenesis and modulation of cancer cell signaling pathways .

Comparative Analysis Table

| Property | 2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride | Similar Compounds |

|---|---|---|

| Molecular Formula | C10H12F3N | Varies (e.g., C9H10F3N for related amines) |

| Antimicrobial Activity | MIC: 40-50 µg/mL against E. faecalis, P. aeruginosa | Varies; typically higher MIC values for non-substituted analogs |

| IC50 (Cancer) | 3-14 µM against various cancer cell lines | Higher IC50 values for non-trifluoromethyl derivatives |

| Neuroprotective Effects | Potentially beneficial in neurodegenerative models | Limited data on similar compounds |

Q & A

Q. What are the optimal synthetic routes for 2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of 4-(trifluoromethyl)phenyl precursors. To optimize yields, employ statistical experimental design (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading . Characterization using NMR and HPLC ensures purity and structural confirmation. For example, highlights the use of nitro-group reduction intermediates under hydrogenation conditions, requiring strict control of moisture and oxygen levels to avoid side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical chromatography (HPLC/UPLC) with spectroscopic techniques (e.g., H/C NMR, FTIR) for purity assessment. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. and emphasize the importance of cross-validating results with multiple techniques to detect trace impurities or polymorphic forms .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Adhere to H313 (skin contact hazard) and H333 (inhalation risk) protocols outlined in and . Use PPE (gloves, goggles, respirators) and conduct reactions in fume hoods. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. specifies P305+P351+P338 eye-wash procedures if exposed .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., trifluoromethyl group effects on aromatic ring reactivity) and molecular docking to simulate binding affinities toward target enzymes. ’s ICReDD framework integrates quantum chemical calculations with experimental validation, enabling rapid screening of derivatives .

Q. What in vitro/in vivo assays are suitable for studying this compound’s pharmacological potential?

- Methodological Answer : For receptor-targeted studies, employ radioligand binding assays (e.g., H-labeled analogs) or cell-based calcium flux assays to quantify GPCR modulation. suggests using ADME-Tox profiling (e.g., microsomal stability, CYP inhibition) to prioritize candidates. In vivo, use rodent models with pharmacokinetic sampling to assess bioavailability .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Conduct meta-analysis of published datasets, focusing on variables like cell line specificity, assay conditions, and metabolite interference. emphasizes iterative hypothesis testing: for example, if one study reports serotonin receptor agonism while another shows no effect, validate using orthogonal assays (e.g., cAMP vs. β-arrestin recruitment) .

Q. What methodologies assess environmental persistence or toxicity of this compound?

- Methodological Answer : Apply OECD Guideline 307 for soil degradation studies or aqueous photolysis experiments under simulated sunlight. Use LC-MS/MS to quantify degradation products. ’s atmospheric chemistry framework can be adapted to model tropospheric half-life, considering OH radical reactivity .

Q. How do structural modifications (e.g., halogen substitution) impact enzyme inhibition kinetics?

- Methodological Answer : Synthesize analogs with Cl/Br substituents and compare values via enzyme inhibition assays (e.g., fluorogenic substrates for proteases). ’s focus on protein synthesis interactions suggests using surface plasmon resonance (SPR) to measure binding kinetics in real time .

Q. What advanced techniques characterize solid-state polymorphism in this compound?

- Methodological Answer : Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify polymorphs. ’s "powder and particle technology" subclass (RDF2050107) recommends dynamic vapor sorption (DVS) to study hygroscopicity, critical for formulation stability .

Q. How can kinetic studies elucidate reaction mechanisms during synthesis?

- Methodological Answer :

Perform stopped-flow NMR or UV-Vis spectroscopy to monitor intermediate formation. ’s reaction path search methods combine kinetic isotope effects with computational transition-state modeling to distinguish between SN1/SN2 or radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.